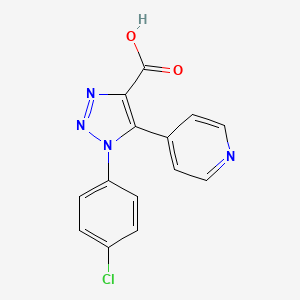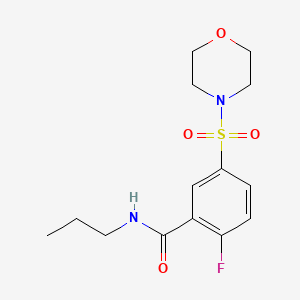
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide, also known as FS-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. FS-2 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is a critical step in the activation of STAT3, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the protein-protein interaction between STAT3 and JAK, which is a critical step in the activation of STAT3. By inhibiting this interaction, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide prevents the activation of STAT3 and its downstream signaling pathways. This leads to a decrease in cell proliferation, survival, and differentiation, which is beneficial in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the activity of STAT3, which leads to a decrease in cell proliferation, survival, and differentiation. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy and inflammatory diseases, which makes it a well-established tool for research. However, there are also some limitations to using 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. In addition, the optimal concentration of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide. One area of research is to develop more potent and selective inhibitors of STAT3 that do not have off-target effects. Another area of research is to investigate the potential applications of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in other diseases, such as infectious diseases and neurodegenerative diseases. Finally, research could be conducted to investigate the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to yield 2-fluoro-5-chlorobenzoic acid. The second step involves the reaction of 2-fluoro-5-chlorobenzoic acid with propylamine to yield 2-fluoro-5-(propylamino)benzoic acid. The third step involves the reaction of 2-fluoro-5-(propylamino)benzoic acid with morpholine and sulfur trioxide to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide (2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide).
Aplicaciones Científicas De Investigación
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. STAT3 is known to be activated in many types of cancer, and inhibition of its activity has been shown to inhibit tumor growth and metastasis. 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the activity of STAT3 in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer therapy, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)12-10-11(3-4-13(12)15)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDIIYGABKAVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
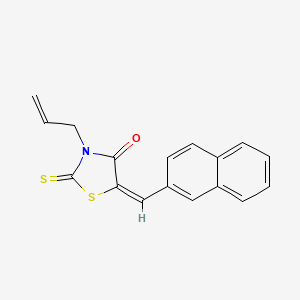
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
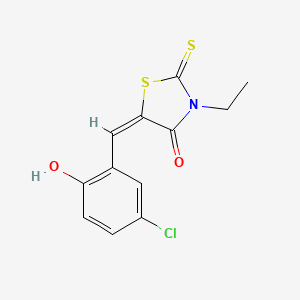
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)
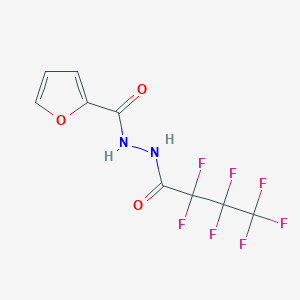

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
